molecular formula C9H7Cl2N5 B1230851 (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine CAS No. 94213-24-8

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Cat. No.: B1230851
CAS No.: 94213-24-8
M. Wt: 256.09 g/mol
InChI Key: BXDSJOGMJUKSAE-CHHVJCJISA-N
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Description

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is an organic compound characterized by the presence of a cyano group, dichlorophenyl group, and carbazamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine typically involves the reaction of 2,3-dichlorobenzaldehyde with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and dichlorophenyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[cyano(2,4-dichlorophenyl)methylene]carbazamidine
  • (E)-3-[cyano(2,5-dichlorophenyl)methylene]carbazamidine
  • (E)-3-[cyano(2,6-dichlorophenyl)methylene]carbazamidine

Uniqueness

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSJOGMJUKSAE-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162145
Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94213-24-8, 84689-20-3, 94213-23-7
Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Record name (2,3-Dichlorophenyl)(guanidinylimino)acetonitrile
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Record name 13W80
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Record name (2E)-2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
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Record name (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
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Record name (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
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Record name 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile
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Record name (2,3-DICHLOROPHENYL)(GUANIDINYLIMINO)ACETONITRILE, (E)-
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